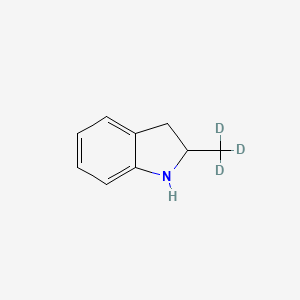
2-Methylindoline-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylindoline-d3 is a deuterated form of 2-methylindoline, a heterocyclic organic compound with a fused benzene and pyrrole ring. This compound is particularly useful in drug development and environmental research due to its unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 2-methylindoline-d3 can be achieved through various methods. One common approach involves the catalytic hydrogenation of 2-methylindole in acidic ionic liquid. This method is advantageous due to its high selectivity, yield, and environmentally friendly nature . Another method involves the use of palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds, which features high efficiency, low catalyst loadings, and mild operating conditions .
Analyse Chemischer Reaktionen
2-Methylindoline-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents, leading to the formation of 2-methylindole.
Reduction: Catalytic hydrogenation can convert 2-methylindole back to 2-methylindoline.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. The major products formed from these reactions include 2-methylindole and its derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methylindoline-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is employed in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-methylindoline-d3 exerts its effects involves its interaction with various molecular targets and pathways. For instance, in drug development, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Methylindoline-d3 can be compared with other similar compounds, such as:
2-Methylindole: This compound is the non-deuterated form and is commonly used in similar applications.
N-Methylindole: This compound differs in its substitution pattern and has distinct chemical properties.
Indoline: This compound lacks the methyl group and has different reactivity and applications.
The uniqueness of this compound lies in its deuterated nature, which makes it particularly valuable in NMR spectroscopy and other analytical techniques .
Biologische Aktivität
2-Methylindoline-d3 is a deuterated derivative of 2-methylindoline, a compound known for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and relevant case studies.
- Chemical Formula : C₉H₁₁N
- Molecular Weight : 135.19 g/mol
- CAS Number : 23305
Biological Significance
2-Methylindoline derivatives have been studied for their interactions with various neurotransmitter receptors, particularly in the context of central nervous system (CNS) activity. The compound has shown promise as a ligand for dopamine receptors, which are crucial in the treatment of neurological disorders such as schizophrenia and Parkinson's disease.
Receptor Binding Affinity
Research indicates that 2-methylindoline derivatives exhibit significant binding affinities for dopamine receptors, particularly:
- D2 Receptor : Binding affinity ranges from 156 nM to 1,700 nM depending on structural modifications.
- D4 Receptor : Some derivatives show high selectivity and affinity, with values as low as 8.9 nM for certain evolved compounds .
The binding profiles suggest that these compounds may function as agonists or inverse agonists depending on their specific structure and modifications.
Polypharmacological Profiles
The polypharmacological nature of this compound indicates that it can interact with multiple receptor types beyond dopamine receptors. This includes potential interactions with serotonergic and adrenergic receptors, enhancing its therapeutic utility in treating complex neurological conditions .
Study on CNS Penetration
A study evaluated the CNS penetration capabilities of evolved derivatives of 2-methylindoline. The most promising candidate demonstrated a brain/blood ratio (BBR) of 7.5, indicating effective CNS penetration which is critical for therapeutic efficacy in neurological applications .
Behavioral Studies in Animal Models
Behavioral assessments using wild-type and D4 receptor knockout mice demonstrated that specific derivatives of this compound could significantly alter locomotor activity. Notably, at a dosage of 1 mg/kg, the compound reduced locomotion in wild-type mice but had no effect on D4 receptor knockout mice, confirming the specificity of its action through D4 receptor modulation .
Summary of Research Findings
| Study | Key Findings |
|---|---|
| PMC3653568 | Evolved derivatives showed significant D2 and D4 receptor affinities; BBR values indicated good CNS penetration. |
| PMC9820167 | SAR studies revealed high selectivity for D3 over D2 receptors; antagonistic properties confirmed through β-arrestin recruitment assays. |
Eigenschaften
Molekularformel |
C9H11N |
|---|---|
Molekulargewicht |
136.21 g/mol |
IUPAC-Name |
2-(trideuteriomethyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3/i1D3 |
InChI-Schlüssel |
QRWRJDVVXAXGBT-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1CC2=CC=CC=C2N1 |
Kanonische SMILES |
CC1CC2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















